An In-Depth Technical Guide to 5-Chloro-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Chloro-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery
A Note to the Reader: Initial research for "5-Chloro-2-(2-methanesulfonylethoxy)aniline" did not yield specific public-domain data for this exact chemical entity. Therefore, this guide focuses on the closely related and well-documented compound, 5-Chloro-2-methylaniline . This structural analog serves as a valuable case study, offering insights into the synthesis, characterization, and application of substituted anilines in pharmaceutical research and development.
Introduction: The Role of Substituted Anilines in Medicinal Chemistry
Substituted anilines, such as 5-Chloro-2-methylaniline, are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The specific placement of chloro and methyl groups on the aniline ring provides a unique electronic and steric profile, making it a crucial intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of 5-Chloro-2-methylaniline, from its synthesis and analytical characterization to its applications in drug discovery, particularly in the realm of oncology. While direct biological activity of 5-Chloro-2-methylaniline is not extensively documented, its utility as a key precursor is well-established in the creation of potent kinase inhibitors and modulators of critical cellular pathways.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its handling and application in a research setting.
| Property | Value | Reference |
| Molecular Formula | C7H8ClN | [2] |
| Molecular Weight | 141.60 g/mol | [2] |
| Appearance | Clear yellow to light brown liquid after melting; may also be a grayish-white solid. | [3] |
| Melting Point | 22 °C | [4] |
| Boiling Point | 237 °C at 1013 hPa | |
| Density | 1.17 g/cm³ at 20 °C | |
| Flash Point | 160 °C (closed cup) | |
| Water Solubility | < 1 g/L at 22 °C | [3][4] |
| CAS Number | 95-79-4 | [2] |
Safety Summary: 5-Chloro-2-methylaniline is classified as harmful if swallowed and may cause cancer.[5][6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection when handling this compound.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6] In case of accidental ingestion, medical attention should be sought immediately.[5]
Synthesis of 5-Chloro-2-methylaniline
The primary industrial synthesis of 5-Chloro-2-methylaniline involves the reduction of 4-chloro-2-nitrotoluene.[3] A common laboratory-scale synthesis is detailed below.
Protocol 1: Reduction of 4-Chloro-2-nitrotoluene
This protocol outlines a method for the synthesis of 5-Chloro-2-methylaniline via the reduction of 4-chloro-2-nitrotoluene using a polysulfide reagent.[7]
Materials:
-
4-chloro-2-nitrotoluene
-
Sodium polysulfide (or calcium polysulfide, ammonium polysulfide)
-
Ammonium salt (e.g., ammonium chloride, ammonium sulfate)
-
Water
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Dissolve the polysulfide in water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Stir the solution and add the ammonium salt.
-
Heat the mixture to a temperature between 30-105 °C.
-
Slowly add 4-chloro-2-nitrotoluene dropwise to the heated reaction mixture.
-
After the addition is complete, continue stirring the reaction until completion (monitoring by TLC or GC is recommended).
-
Once the reaction is complete, allow the mixture to cool and separate the upper organic phase.
-
Wash the organic phase with water until it is neutral.
-
Distill the organic phase under vacuum (0.1 MPa), collecting the fraction at 127-137 °C to obtain 5-Chloro-2-methylaniline.[7]
Causality of Experimental Choices: The use of a polysulfide reducing agent in the presence of an ammonium salt provides an efficient and high-yielding method for the reduction of the nitro group to an amine.[7] The distillation under reduced pressure is crucial for purifying the final product, as it allows for boiling at a lower temperature, preventing potential decomposition of the aniline derivative.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized 5-Chloro-2-methylaniline. A suite of standard analytical techniques is employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 5-Chloro-2-methylaniline.
Protocol 2: Purity Determination by HPLC
This protocol is a general method for substituted anilines and may require optimization.[8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 5-Chloro-2-methylaniline and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[8]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid if needed).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of 5-Chloro-2-methylaniline.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic peaks for the aromatic protons, the amine protons, and the methyl group protons, with chemical shifts and splitting patterns consistent with the 5-chloro-2-methylaniline structure.
-
¹³C NMR: The spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Cl stretching.[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 5-Chloro-2-methylaniline (141.60 g/mol ).[2]
Applications in Drug Discovery
5-Chloro-2-methylaniline is a valuable precursor for the synthesis of compounds with a range of pharmacological activities, particularly in oncology.[1] Its derivatives have shown potential as inhibitors of key enzymes and signaling pathways that are often dysregulated in cancer.
Signaling Pathway and Workflow Diagrams
Caption: Synthetic pathway and application of 5-Chloro-2-methylaniline.
Caption: Experimental workflow for synthesis and utilization.
Conclusion
5-Chloro-2-methylaniline is a key chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis from readily available starting materials and its versatile chemical nature make it an important building block for the development of novel therapeutics. The analytical methods described in this guide provide a framework for ensuring the quality and purity of this compound, which is essential for its use in drug discovery and development.
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